molecular formula C11H15ClO B13712240 5-(tert-Butoxy)-3-chlorotoluene

5-(tert-Butoxy)-3-chlorotoluene

Cat. No.: B13712240
M. Wt: 198.69 g/mol
InChI Key: QNTKZBPPSXMAQL-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-3-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5-(tert-Butoxy)toluene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of 5-(tert-Butoxy)-3-chlorobenzyl alcohol or 5-(tert-Butoxy)-3-chlorobenzaldehyde.

    Reduction: Formation of 5-(tert-Butoxy)toluene.

    Substitution: Formation of 5-(tert-Butoxy)-3-hydroxytoluene or 5-(tert-Butoxy)-3-aminotoluene.

Scientific Research Applications

5-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-3-chlorotoluene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

    5-(tert-Butoxy)toluene: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chlorotoluene: Lacks the tert-butoxy group, making it less versatile in certain chemical reactions.

    tert-Butylbenzene: Lacks both the chlorine atom and the specific positioning of the tert-butoxy group.

Uniqueness: 5-(tert-Butoxy)-3-chlorotoluene is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

QNTKZBPPSXMAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OC(C)(C)C

Origin of Product

United States

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